GDC-0575 dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

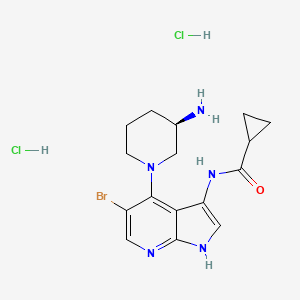

Molekularformel |

C16H22BrCl2N5O |

|---|---|

Molekulargewicht |

451.2 g/mol |

IUPAC-Name |

N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide;dihydrochloride |

InChI |

InChI=1S/C16H20BrN5O.2ClH/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9;;/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23);2*1H/t10-;;/m1../s1 |

InChI-Schlüssel |

OYMHZTORKRPOBI-YQFADDPSSA-N |

Isomerische SMILES |

C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl.Cl |

Kanonische SMILES |

C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

GDC-0575 Dihydrochloride: A Technical Guide to CHEK1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GDC-0575 dihydrochloride, a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHEK1). This document details the mechanism of action, the CHEK1 signaling pathway, and relevant experimental protocols for researchers in oncology and drug development.

Introduction to GDC-0575 and CHEK1 Inhibition

GDC-0575 (also known as ARRY-575 or RG7741) is an orally bioavailable inhibitor of CHEK1, a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2] In healthy cells, CHEK1 acts as a key regulator of cell cycle checkpoints, primarily at the S and G2/M phases, allowing time for DNA repair before proceeding with cell division.[1] Many cancer cells, however, have a defective G1 checkpoint, often due to mutations in genes like TP53, making them highly reliant on the S and G2/M checkpoints for survival, especially when challenged with DNA-damaging agents.

By inhibiting CHEK1, GDC-0575 abrogates these crucial checkpoints, leading to premature mitotic entry with unrepaired DNA damage. This process, known as mitotic catastrophe, ultimately results in apoptotic cell death.[3] This mechanism makes GDC-0575 a promising therapeutic agent, particularly as a chemosensitizer in combination with DNA-damaging chemotherapies like gemcitabine.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for GDC-0575, providing a comparative overview of its potency and activity.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 1.2 nM | Cell-free assay | [5][6] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Pharmacokinetic Parameter | Value | Study Population | Reference |

| Time to Maximum Concentration (Cmax) | Within 2 hours | Human (Phase I) | [3] |

| Half-life (t1/2) | ~23 hours | Human (Phase I) | [3] |

CHEK1 Signaling Pathway and Mechanism of GDC-0575 Inhibition

The CHEK1 signaling pathway is a cornerstone of the DNA damage response. Upon DNA damage, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are activated. ATR then phosphorylates and activates CHEK1. Activated CHEK1, in turn, phosphorylates a number of downstream targets, most notably the Cdc25 family of phosphatases (Cdc25A, B, and C).

Phosphorylation of Cdc25 phosphatases by CHEK1 leads to their inactivation and/or degradation.[7] Inactivated Cdc25 is unable to dephosphorylate and activate cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This results in cell cycle arrest, providing a window for DNA repair.

GDC-0575, as a selective ATP-competitive inhibitor of CHEK1, directly binds to the kinase and prevents the phosphorylation of its downstream targets.[8] This inhibition allows Cdc25 phosphatases to remain active, leading to the activation of CDKs and the override of the S and G2/M checkpoints. The consequence for cancer cells with damaged DNA is entry into mitosis with lethal levels of genomic instability.

Signaling Pathway Diagram

Caption: CHEK1 signaling pathway and GDC-0575 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of GDC-0575 and the CHEK1 pathway.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of GDC-0575 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of GDC-0575 in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of GDC-0575. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plates for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blotting for CHEK1 Pathway Proteins

This protocol is used to analyze the phosphorylation status and expression levels of proteins in the CHEK1 signaling pathway following treatment with GDC-0575.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pCHEK1, anti-CHEK1, anti-pCdc25, anti-Cdc25, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat with GDC-0575 at various concentrations and time points.

-

Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the relative protein expression and phosphorylation levels.

In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the in vivo efficacy of GDC-0575 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line for tumor implantation

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer GDC-0575 orally to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Plot the tumor growth curves to evaluate the anti-tumor efficacy of GDC-0575.

Experimental Workflow Diagram

Caption: General experimental workflow for GDC-0575 evaluation.

Clinical Development and Future Directions

GDC-0575 has been evaluated in Phase I clinical trials, both as a monotherapy and in combination with gemcitabine, in patients with refractory solid tumors.[3] These studies have demonstrated that GDC-0575 can be safely administered, with manageable hematological toxicities being the most common adverse events.[3] Preliminary antitumor activity has been observed, particularly in patients with TP53-mutated tumors, supporting the proposed mechanism of action.[3]

The combination of GDC-0575 with gemcitabine has shown promise in preclinical models of soft tissue sarcoma and in a limited number of patients.[4][8] Further clinical investigation in specific cancer types with a high prevalence of DNA damage repair deficiencies and reliance on the S/G2-M checkpoints is warranted. The development of predictive biomarkers to identify patients most likely to respond to CHEK1 inhibition will be crucial for the future clinical success of GDC-0575 and other inhibitors in this class.

Conclusion

GDC-0575 is a potent and selective inhibitor of CHEK1 with a clear mechanism of action that leads to the abrogation of critical cell cycle checkpoints. Its ability to sensitize cancer cells to DNA-damaging agents makes it a promising candidate for combination therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians working to further understand and develop CHEK1 inhibitors for cancer treatment.

References

- 1. Facebook [cancer.gov]

- 2. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioengineer.org [bioengineer.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

GDC-0575 Dihydrochloride: A Technical Guide to its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0575 dihydrochloride, also known as ARRY-575 or RG7741, is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in orchestrating cell cycle checkpoints, particularly in the S and G2/M phases.[2][3] In response to DNA damage, CHK1 is activated and phosphorylates a cascade of downstream targets to halt cell cycle progression, allowing time for DNA repair. By inhibiting CHK1, GDC-0575 disrupts this crucial repair process, forcing cells with damaged DNA to prematurely enter mitosis, leading to a form of programmed cell death known as mitotic catastrophe. This mechanism of action makes GDC-0575 a promising therapeutic agent, especially in combination with DNA-damaging chemotherapies, for the treatment of various cancers, particularly those with defects in the G1 checkpoint, such as p53-mutated tumors.[3][4][5]

This technical guide provides an in-depth overview of the role of GDC-0575 in cell cycle arrest, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action: Abrogation of S and G2/M Checkpoints

GDC-0575 exerts its primary effect by abrogating the S and G2/M cell cycle checkpoints that are normally activated in response to DNA damage.[1][5] In cancer cells treated with DNA-damaging agents like gemcitabine, the cell cycle would typically arrest in the S or G2 phase to allow for DNA repair. GDC-0575 overrides this arrest by inhibiting CHK1. This forces the cells to proceed into mitosis with unrepaired DNA, ultimately leading to mitotic catastrophe and apoptosis.[4] This chemosensitization strategy is particularly effective in cancer cells with a deficient G1 checkpoint, a common feature of tumors with p53 mutations, as they become heavily reliant on the S and G2/M checkpoints for survival.[3]

Signaling Pathway

The central role of GDC-0575 in overriding the G2/M checkpoint is depicted in the following signaling pathway diagram. In response to DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates CHK1. Activated CHK1 then phosphorylates and inactivates the CDC25C phosphatase. This prevents CDC25C from removing the inhibitory phosphorylation on CDK1 (Cyclin-Dependent Kinase 1), keeping the CDK1/Cyclin B1 complex inactive and thereby arresting the cell cycle at the G2/M transition. GDC-0575, by inhibiting CHK1, prevents the inactivation of CDC25C. Consequently, CDC25C remains active, dephosphorylates CDK1, and allows the active CDK1/Cyclin B1 complex to drive the cell into mitosis.

Quantitative Data

| Parameter | Finding | Reference |

| IC50 | 1.2 nM for CHK1 | [1] |

| Clinical Trial (NCT01564251) | ||

| Pharmacodynamics | Inhibition of gemcitabine-induced expression of pCDK1/2 | [4] |

| Partial Responses | 4 confirmed partial responses with GDC-0575 + gemcitabine | [4] |

| p53 Mutation Status | 3 of the 4 partial responses occurred in patients with TP53-mutated tumors | [4] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry, a standard method to assess the effects of compounds like GDC-0575 on cell cycle progression.

Objective: To determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with GDC-0575.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment.

-

Treatment: Treat cells with various concentrations of GDC-0575 (and/or in combination with a DNA-damaging agent) for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Cell Harvest: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FCS Express) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Phospho-CDK1

This protocol describes the general procedure for detecting changes in the phosphorylation status of CDK1, a downstream effector of the CHK1 pathway, in response to GDC-0575 treatment.

Objective: To assess the effect of GDC-0575 on the phosphorylation of CDK1 (e.g., at inhibitory sites Tyr15/Thr14).

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-Cyclin B1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with GDC-0575 as described for the cell cycle analysis. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK1) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein phosphorylation.

Conclusion

This compound is a selective CHK1 inhibitor that effectively abrogates the S and G2/M cell cycle checkpoints. This mechanism is particularly potent in sensitizing cancer cells, especially those with p53 mutations, to DNA-damaging agents. By preventing DNA repair and forcing premature entry into mitosis, GDC-0575 induces mitotic catastrophe and subsequent cell death. The preclinical and clinical data, although limited in the public domain regarding specific cell cycle distribution percentages, strongly support its mechanism of action through the inhibition of the CHK1-CDC25-CDK1 signaling axis. The provided experimental protocols offer a framework for researchers to further investigate the intricate role of GDC-0575 in cell cycle regulation and its potential as a valuable component of combination cancer therapies. Further research providing detailed quantitative data on its effects on cell cycle distribution and protein phosphorylation in various cancer models will be crucial for its continued development and clinical application.

References

- 1. G2 checkpoint abrogation and checkpoint kinase-1 targeting in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G2 checkpoint abrogation and checkpoint kinase-1 targeting in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

GDC-0575 Dihydrochloride: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0575 dihydrochloride, also known as ARRY-575 and RG7741, is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint kinase 1 (Chk1).[1][2][3] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair.[3] By inhibiting Chk1, GDC-0575 abrogates this checkpoint, leading to mitotic catastrophe and cell death in tumor cells, particularly in combination with DNA-damaging chemotherapeutic agents.[4] This technical guide provides a comprehensive overview of the discovery and development timeline of GDC-0575, including detailed experimental protocols, quantitative data from key studies, and visualizations of relevant biological pathways and workflows.

Discovery and Development Timeline

The development of GDC-0575 has spanned approximately two decades, originating from research focused on identifying selective Chk1 inhibitors.[5]

Key Milestones:

-

Preclinical Development (Early 2000s - Early 2010s): GDC-0575 (then known as ARRY-575) was discovered and developed by Array BioPharma. Preclinical studies demonstrated its high selectivity and potency as a Chk1 inhibitor.[2] In vivo studies using xenograft models of various cancers showed that GDC-0575, as a single agent and in combination with chemotherapy, resulted in significant tumor shrinkage and growth delay.[4][5]

-

Investigational New Drug (IND) Application: An IND application was filed with the U.S. Food and Drug Administration (FDA), allowing for the initiation of clinical trials. The exact date of the IND filing is not publicly available.

-

Phase I Clinical Trial (2012-2018): A Phase I, open-label, dose-escalation study (NCT01564251) was initiated in March 2012 to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of GDC-0575 alone and in combination with gemcitabine in patients with refractory solid tumors or lymphoma.[6] The study was sponsored by Genentech, following their acquisition of the compound. The results of this trial were published in 2018.[4]

-

Discontinuation of Development (Post-2018): A 2024 report indicated that the development of GDC-0575 was discontinued in Phase I by Roche (Genentech's parent company).[7]

Quantitative Data Summary

In Vitro Potency

| Parameter | Value | Reference |

| IC50 (Chk1) | 1.2 nM | [8] |

Preclinical Efficacy (Xenograft Models)

| Model | Treatment | Key Findings | Reference |

| Melanoma Xenografts (D20, C002) | GDC-0575 (25 mg/kg and 50 mg/kg, oral gavage) | Effective tumor growth blockage, sustained for at least 10 days post-treatment. Improved efficacy at the higher dose. | [1] |

| Various Solid Tumor Xenografts | GDC-0575 | Tumor shrinkage and growth delay. | [4][5] |

Phase I Clinical Trial Pharmacokinetics (GDC-0575 Monotherapy and Combination)

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~2 hours | [4] |

| Half-life (t1/2) | ~23 hours | [4] |

| Drug-Drug Interaction with Gemcitabine | No pharmacokinetic drug-drug interaction observed | [4] |

Phase I Clinical Trial Preliminary Efficacy (GDC-0575 + Gemcitabine)

| Endpoint | Result | Patient Population | Reference |

| Confirmed Partial Responses | 4 | Patients with refractory solid tumors | [4] |

| Partial Responses in TP53-mutated tumors | 3 of the 4 partial responses | Patients with refractory solid tumors | [4] |

Experimental Protocols

Preclinical In Vivo Xenograft Study

Objective: To evaluate the single-agent anti-tumor activity of GDC-0575 in melanoma xenograft models.

Methodology: [1]

-

Animal Model: Female nude BALB/c mice.

-

Tumor Cell Implantation: 2-3 x 10^6 melanoma cells (e.g., D20, C002) in Matrigel were injected subcutaneously into the hind flank of the mice.

-

Tumor Growth Monitoring: Tumors were allowed to grow to approximately 100 mm³. Tumor size was measured three times per week using calipers.

-

Treatment: Mice were treated with GDC-0575 (25 mg/kg or 50 mg/kg) or vehicle (0.5% w/v methylcellulose and 0.2% v/v Tween 80) by oral gavage.

-

Dosing Schedule: Treatment was administered for three consecutive days followed by four rest days, for a total of three cycles.

-

Endpoint: Mice were sacrificed up to 6 weeks after treatment termination or when tumor size exceeded 1 cm³.

Phase I Clinical Trial (NCT01564251)

Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of GDC-0575 as a single agent and in combination with gemcitabine in patients with refractory solid tumors or lymphoma.

-

Phase: I

-

Design: Open-label, multicenter, dose-escalation study.

-

Arms:

-

Arm 1 (Monotherapy): Patients received escalating doses of GDC-0575 orally.

-

Arm 2 (Combination Therapy): Patients received GDC-0575 in combination with intravenous gemcitabine.

-

Arm 2a: Gemcitabine (1000 mg/m²) followed by GDC-0575 (45 mg as the recommended Phase 2 dose - RP2D).

-

Arm 2b: Gemcitabine (500 mg/m²) followed by GDC-0575 (80 mg as the RP2D).

-

-

-

Patient Population: Patients with refractory solid tumors or lymphoma.

-

Key Inclusion Criteria: ECOG performance status of 0-1.

-

Key Exclusion Criteria: History of significant cardiac dysfunction, malabsorption, or untreated brain metastases. For the combination arm, contraindications to gemcitabine therapy.

-

Primary Endpoints: Incidence of dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and incidence of adverse events.

-

Secondary Endpoints: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2), objective response rate (ORR), and duration of response.

Signaling Pathways and Workflows

Chk1 Signaling Pathway and Inhibition by GDC-0575

Caption: Chk1 signaling pathway in response to DNA damage and its inhibition by GDC-0575.

GDC-0575 Preclinical Xenograft Study Workflow

Caption: Workflow for a typical preclinical xenograft study evaluating GDC-0575.

GDC-0575 Phase I Clinical Trial Logical Flow

Caption: Logical flow of the GDC-0575 Phase I clinical trial.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AN OPEN-LABEL, PHASE I, DOSE-ESCALATION STUDY EVALUATING THE SAFETY, TOLERABILITY, AND PHARMACOKINETICS OF GDC-0575 ADMINISTERED ALONE AND IN COMBINATION WITH GEMCITABINE IN PATIENTS WITH REFRACTORY SOLID TUMORS OR LYMPHOMA | Dana-Farber Cancer Institute [dana-farber.org]

- 7. Boundless enthusiasm for CHK1 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 8. selleckchem.com [selleckchem.com]

Preclinical Profile of GDC-0575 Dihydrochloride: A CHK1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0575 dihydrochloride, also known as ARRY-575, is a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1). CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair. In many cancer cells, particularly those with p53 mutations, the reliance on the CHK1-mediated checkpoint for survival is heightened. Inhibition of CHK1 in combination with DNA-damaging chemotherapeutic agents can lead to the abrogation of cell cycle arrest, forcing tumor cells into premature mitosis with unrepaired DNA, resulting in mitotic catastrophe and apoptosis. This technical guide provides a comprehensive overview of the preclinical studies of GDC-0575, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action: CHK1 Inhibition

GDC-0575 is a highly selective, oral small-molecule inhibitor of CHK1[1]. As a key effector in the cellular response to DNA lesions, CHK1 is a crucial component of all cell cycle checkpoints[1]. In preclinical studies, the combination of the CHK1 inhibitor GDC-0425 (a related compound) and gemcitabine was found to interfere with the S and G2 checkpoints, inducing premature entry into mitosis and leading to mitotic catastrophe[2].

Quantitative Data Summary

Due to the limited availability of comprehensive public data for GDC-0575, this section includes data for GDC-0575 where available, supplemented with representative data from other well-characterized CHK1 inhibitors to provide a broader context for the preclinical activity of this class of compounds.

Table 1: In Vitro Potency of CHK1 Inhibitors Against CHK1 Enzyme and Various Cancer Cell Lines

| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| GDC-0575 (ARRY-575) | Enzyme Assay | CHK1 | 2 | [3] |

| CCT245737 | Enzyme Assay | CHK1 | 1.4 | [1] |

| CCT245737 | Cellular Assay | Multiple Human Tumor Cell Lines | 30-220 | [1] |

| LY2603618 | Enzyme Assay | CHK1 | 7 | [4] |

| SAR-020106 | Enzyme Assay | CHK1 | 13.3 | [5] |

| SAR-020106 | Cellular Assay (G2 Arrest Abrogation) | HT29 | 55 | [5] |

| SCH900776 | Enzyme Assay | CHK1 | 3 | [6] |

Table 2: Preclinical Pharmacokinetics of Selected CHK1 Inhibitors

| Compound | Species | Route of Administration | Tmax (hours) | t1/2 (hours) | Bioavailability (%) | Reference |

| GDC-0575 | Human (Clinical Data) | Oral | ~2 | ~23 | N/A | [1] |

| CCT245737 | Mouse | Oral | N/A | N/A | 100 | [1] |

| V158411 | Mouse | N/A | N/A | Long elimination half-life in tumor | N/A | [7] |

N/A: Not Available in the searched resources.

Table 3: In Vivo Efficacy of CHK1 Inhibitors in Xenograft Models

| CHK1 Inhibitor | Cancer Model | Combination Agent | Key Findings | Reference |

| GDC-0575 | Colitis-Associated Cancer (Mouse) | Monotherapy | Significantly impaired the development of colitis-associated cancer. | [8] |

| CCT245737 | HT29 Human Colon Carcinoma Xenografts | Gemcitabine | Enhanced antitumor effects of gemcitabine. | [1] |

| V158411 | Human Colon Tumor Xenografts | Irinotecan | Potentiated the anti-tumor activity of irinotecan. 30 mg/kg V158411 extended median time to endpoint to 45.4 days (129% tumor growth delay). | [7] |

| PF477736 | SAS Cell Line Xenografts (Oral Squamous Cell Carcinoma) | Monotherapy | Significant antitumor activity at 40 mg/kg. | [9] |

Table 4: Synergistic Effects of CHK1 Inhibitors with Chemotherapy (In Vitro)

| CHK1 Inhibitor | Cell Line | Combination Agent | Combination Index (CI) | Effect | Reference |

| CHK1-gemcitabine siRNA | H358 | WEE1 siRNA | 0.83 | Synergism | [10] |

| CHK1-gemcitabine siRNA | Panc10.05 | WEE1 siRNA | 0.7 | Synergism | [10] |

| CHK1-gemcitabine siRNA | H1299 | WEE1 siRNA | 0.69 | Synergism | [10] |

| CHK1-gemcitabine siRNA | MiaPaca2 | WEE1 siRNA | 0.39 | Synergism | [10] |

| CHK1-gemcitabine siRNA | LS180 | WEE1 siRNA | 0.33 | Synergism | [10] |

| SAR-020106 | Multiple Colon Tumor Lines | Gemcitabine and SN38 | 3.0- to 29-fold enhancement of cell killing | Synergism | [5] |

Note: The Combination Index (CI) is a quantitative measure of the degree of drug interaction. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathways and Experimental Workflows

CHK1 Signaling in DNA Damage Response

The following diagram illustrates the central role of CHK1 in the DNA damage response pathway. Upon DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and phosphorylates CHK1. Activated CHK1 then phosphorylates downstream targets, such as CDC25 phosphatases, leading to their degradation and subsequent inactivation of cyclin-dependent kinases (CDKs). This results in cell cycle arrest, providing time for DNA repair. Inhibition of CHK1 by GDC-0575 prevents this arrest, leading to mitotic catastrophe in cancer cells with damaged DNA.

CHK1 signaling pathway in DNA damage response.

Experimental Workflow: In Vivo Efficacy Study in a Colitis-Associated Cancer (CAC) Model

The diagram below outlines a typical experimental workflow for evaluating the in vivo efficacy of GDC-0575 in a murine model of colitis-associated cancer, based on published preclinical studies[8].

Workflow for a colitis-associated cancer preclinical study.

Detailed Experimental Protocols

Colitis-Associated Cancer (CAC) Mouse Model

This protocol is based on the methodology described for investigating GDC-0575 in a CAC model[8].

-

Animal Model: Male C57BL/6 mice, 6-8 weeks old.

-

Induction of CAC:

-

Administer a single intraperitoneal (i.p.) injection of azoxymethane (AOM) at a dose of 10-12.5 mg/kg.

-

One week after AOM injection, provide drinking water containing 2-2.5% (w/v) dextran sulfate sodium (DSS) for 7 days.

-

Follow the DSS treatment with 14 days of regular drinking water.

-

Repeat the DSS/regular water cycle two more times.

-

-

Treatment:

-

Initiate treatment with GDC-0575 or vehicle control at a predetermined time point during the CAC induction protocol.

-

Administer GDC-0575 orally (e.g., by gavage) at the desired dose and schedule (e.g., 7.5 mg/kg daily)[8].

-

-

Endpoint Analysis:

-

Monitor mice for body weight loss, stool consistency, and presence of blood in the stool.

-

At the end of the study, euthanize the mice and collect the colons.

-

Count and measure the size of visible tumors.

-

Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining and immunohistochemistry).

-

Isolate lamina propria mononuclear cells from another portion of the colon for flow cytometric analysis of immune cell populations.

-

Homogenize a portion of the colon to prepare lysates for cytokine analysis by ELISA.

-

In Vitro Cytotoxicity Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of GDC-0575 in cancer cell lines.

-

Cell Lines: A panel of relevant cancer cell lines.

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the overnight culture medium from the cells and add the medium containing different concentrations of GDC-0575. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

-

Measure the absorbance or luminescence according to the assay manufacturer's instructions.

-

Calculate the percentage of cell viability relative to the vehicle control for each concentration of GDC-0575.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro Combination Study with Gemcitabine

This protocol outlines a method to assess the synergistic effects of GDC-0575 and gemcitabine in vitro using the Combination Index (CI) method.

-

Procedure:

-

Determine the IC50 values for GDC-0575 and gemcitabine individually in the chosen cancer cell line.

-

Design a matrix of combination concentrations of GDC-0575 and gemcitabine. A common approach is to use a constant ratio of the two drugs based on their IC50 values (e.g., ratios of 1:1, 1:2, 2:1 of their IC50s).

-

Treat the cells with the single agents and the combinations for a defined period (e.g., 72 hours).

-

Measure cell viability as described in the cytotoxicity assay protocol.

-

Calculate the fraction of cells affected (Fa) for each single drug and combination treatment.

-

Use software such as CompuSyn to calculate the Combination Index (CI) for each combination. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Conclusion

The preclinical data for GDC-0575 and other CHK1 inhibitors strongly support the therapeutic rationale of targeting the CHK1-mediated DNA damage response checkpoint in cancer. As a monotherapy, GDC-0575 has shown efficacy in specific preclinical models, and its potential is significantly enhanced when used in combination with DNA-damaging agents like gemcitabine. The information compiled in this guide provides a solid foundation for researchers and drug development professionals to understand the preclinical profile of GDC-0575 and to design further studies to explore its full therapeutic potential. The provided experimental protocols and pathway diagrams serve as valuable resources for the practical implementation and conceptual understanding of GDC-0575's mechanism of action and preclinical evaluation. Further investigation into predictive biomarkers of response to GDC-0575, both as a single agent and in combination, will be crucial for its successful clinical translation.

References

- 1. oncotarget.com [oncotarget.com]

- 2. researchgate.net [researchgate.net]

- 3. dam.esmo.org [dam.esmo.org]

- 4. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Cotargeting CHK1 and PI3K Synergistically Suppresses Tumor Growth of Oral Cavity Squamous Cell Carcinoma in Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CHK1 siRNA Containing Gemcitabine and Chemically Modified Nucleotides Shows Antitumoral Activity in Vitro and in Vivo [gavinpublishers.com]

GDC-0575 Dihydrochloride: A Technical Overview of Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of GDC-0575 dihydrochloride, a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1). GDC-0575 has been investigated for its potential as a chemosensitization agent in cancer therapy.[1][2] This document consolidates key quantitative data, outlines relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Target Selectivity Profile

GDC-0575 is characterized by its high potency and selectivity for its primary target, Chk1, an essential serine/threonine kinase in the DNA damage response (DDR) pathway.[1][3]

Primary Target Activity

The inhibitory activity of GDC-0575 against its primary target, Chk1, has been quantified in cell-free assays.

| Target | IC₅₀ (nM) | Assay Type |

| Chk1 | 1.2 | Cell-free kinase assay |

Table 1: In vitro inhibitory concentration of GDC-0575 against Chk1.[3][4][5]

Kinase Selectivity Panel

While GDC-0575 is widely reported as a "highly-selective" Chk1 inhibitor, comprehensive quantitative data from a broad kinase selectivity panel is not extensively detailed in publicly available literature.[2][3][4] The high selectivity is a key attribute, suggesting minimal off-target activity against other kinases, which is a desirable characteristic for reducing potential toxicity. The development of selective kinase inhibitors often involves screening against a large panel of kinases to ensure specificity for the intended target.[6]

Signaling Pathway and Mechanism of Action

Chk1 is a critical transducer kinase in the ATR-Chk1 signaling cascade, a central component of the G2/M DNA damage checkpoint.[7] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their inactivation.[1] This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, allowing time for DNA repair.[1]

By inhibiting Chk1, GDC-0575 abrogates the S and G2/M checkpoints.[4] This forces cancer cells with damaged DNA to prematurely enter mitosis, leading to a process known as mitotic catastrophe and subsequent apoptosis.[2] This mechanism of action forms the basis of its use as a sensitizing agent in combination with DNA-damaging chemotherapies like gemcitabine.[2]

Experimental Methodologies

The characterization of GDC-0575's selectivity and efficacy involves a range of in vitro and in vivo assays.

Kinase Inhibition Assay (Generic Protocol)

Biochemical kinase assays are fundamental for determining the potency and selectivity of inhibitors. A common format is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[6]

-

Principle: The assay quantifies kinase activity by measuring ADP production. A proprietary ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

-

Procedure:

-

Kinase Reaction: The kinase, substrate, ATP, and varying concentrations of the inhibitor (e.g., GDC-0575) are incubated in a multi-well plate.

-

Reaction Termination: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete unused ATP.

-

ADP to ATP Conversion: Kinase Detection Reagent is added to convert the newly formed ADP into ATP.

-

Signal Detection: The luminescence generated by the luciferase reaction is measured using a plate reader.

-

Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC₅₀ value.

-

Cellular Proliferation Assay

Cell-based assays are used to determine the effect of the inhibitor on cell viability and proliferation.

-

Assay: XTT Cell Proliferation Assay.[4]

-

Cell Lines: Acute Myeloid Leukemia (AML) cell lines.[4]

-

Protocol:

-

Cell Seeding: AML cells are seeded at a density of 1 x 10⁴ cells per well in 96-well plates.[4]

-

Treatment: Cells are treated with varying concentrations of GDC-0575.

-

Incubation: The plates are incubated for 24 hours.[4]

-

Reagent Addition: The XTT labeling mixture is added to each well.

-

Incubation: Plates are incubated for a further period to allow for the conversion of the XTT tetrazolium salt to a formazan dye by metabolically active cells.

-

Data Acquisition: The absorbance of the formazan product is measured using a spectrophotometer. The signal is proportional to the number of viable cells.

-

In Vivo Xenograft Studies

Animal models are crucial for evaluating the anti-tumor efficacy of GDC-0575 in a physiological context.

-

Animal Model: Female nude BALB/c mice.[4]

-

Tumor Implantation: 2-3 x 10⁶ melanoma cells are injected subcutaneously into the hind flank.[4]

-

Treatment Protocol:

-

Once tumors reach a volume of approximately 100 mm³, mice are randomized into treatment and vehicle groups.[4]

-

GDC-0575 is administered via oral gavage at doses of 25 mg/kg or 50 mg/kg.[4] The vehicle control consists of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80.[4]

-

Treatment is given for three consecutive days, followed by a four-day rest period, completing one cycle. This is repeated for three cycles.[4]

-

-

Efficacy Assessment:

-

Tumor size is measured three times per week using calipers.[4]

-

Mice are monitored for up to six weeks after the final dose or until the tumor volume exceeds 1 cm³.[4]

-

Results from such studies have shown that GDC-0575 can effectively block tumor growth and cause tumor shrinkage in xenograft models.[2][3][4]

-

Conclusion

GDC-0575 is a potent and highly selective inhibitor of Chk1, a key regulator of the cell cycle in response to DNA damage. Its selectivity profile is critical to its mechanism of action, which involves the abrogation of DNA damage checkpoints, leading to mitotic catastrophe in cancer cells. The experimental data from in vitro and in vivo studies support its development as a therapeutic agent, particularly in combination with DNA-damaging chemotherapy. Further detailed profiling against a broad range of kinases would provide a more complete understanding of its selectivity and potential off-target effects.

References

- 1. Facebook [cancer.gov]

- 2. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. confluencediscovery.com [confluencediscovery.com]

- 7. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]

GDC-0575 Dihydrochloride: A Technical Overview of a Potent CHK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0575, also known as ARRY-575 or RG7741, is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1] Its dihydrochloride salt is the form commonly utilized in research and preclinical development. CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair.[2] By inhibiting CHK1, GDC-0575 abrogates DNA damage-induced cell cycle checkpoints, leading to increased DNA damage and subsequent apoptosis in cancer cells. This chemosensitization activity makes it a promising candidate for combination therapies with DNA-damaging agents.[2] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for GDC-0575 dihydrochloride.

Chemical Structure and Properties

This compound is the hydrochloride salt of the active parent compound GDC-0575. The addition of two hydrochloride moieties enhances the solubility and stability of the compound for experimental and preclinical use.

| Property | Value | Reference |

| Chemical Name | N-[4-[(3R)-3-amino-1-piperidinyl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]-cyclopropanecarboxamide, dihydrochloride | [3] |

| Synonyms | ARRY-575 dihydrochloride, RG7741 dihydrochloride | [4][5] |

| Molecular Formula | C₁₆H₂₂BrCl₂N₅O | [5][6] |

| Molecular Weight | 451.19 g/mol | [5] |

| CAS Number | 1657014-42-0 | [5][6] |

| Appearance | Solid | [5] |

| Purity | 99.32% | [5] |

| IC₅₀ | 1.2 nM for CHK1 | [7][4] |

| Solubility | Concentration | Reference |

| DMSO | 75 mg/mL (198.27 mM) | [7] |

| Storage and Stability | Conditions | Duration | Reference |

| Stock Solution (-80°C) | Sealed, away from moisture | 6 months | [8] |

| Stock Solution (-20°C) | Sealed, away from moisture | 1 month | [8] |

Mechanism of Action and Signaling Pathway

GDC-0575 is a selective ATP-competitive inhibitor of CHK1.[9] In response to DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is activated and subsequently phosphorylates and activates CHK1.[1] Activated CHK1 then phosphorylates downstream targets, most notably the Cdc25 family of phosphatases. This phosphorylation leads to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest in the S and G2/M phases, which allows time for DNA repair.[2]

By inhibiting CHK1, GDC-0575 prevents the phosphorylation and inactivation of Cdc25, leading to persistent CDK activity. This forces cells with damaged DNA to bypass the S and G2/M checkpoints and enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.[1][2] This mechanism of action underlies the ability of GDC-0575 to sensitize cancer cells to DNA-damaging chemotherapeutic agents.

References

- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GDC-0575 (dihydrochloride) - MedChem Express [bioscience.co.uk]

- 5. GDC-0575 | Chk | TargetMol [targetmol.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

GDC-0575 Dihydrochloride: An In-Depth Technical Guide on In Vitro Potency and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and mechanism of action of GDC-0575 dihydrochloride, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). The information is compiled from publicly available data and is intended for research and drug development professionals.

Executive Summary

GDC-0575 (also known as ARRY-575 and RG7741) is an orally bioavailable small molecule inhibitor of CHK1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway. By inhibiting CHK1, GDC-0575 abrogates cancer cell cycle checkpoints, leading to increased sensitivity to DNA-damaging agents and, in some contexts, single-agent activity. This document details the in vitro potency of GDC-0575, the experimental methodologies for its characterization, and its role in the CHK1 signaling pathway.

In Vitro Potency and IC50 of GDC-0575

GDC-0575 is a highly potent inhibitor of CHK1 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | CHK1 | 1.2 | Biochemical Enzyme Assay | [1][2] |

Mechanism of Action: Inhibition of the CHK1 Signaling Pathway

GDC-0575 exerts its therapeutic effect by targeting the CHK1 kinase, a central component of the ATR-CHK1 signaling pathway, which is activated in response to DNA damage and replication stress.[3]

The Role of CHK1 in the DNA Damage Response

Upon DNA damage (e.g., single-strand breaks or stalled replication forks), the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated. ATR then phosphorylates and activates CHK1.[3] Activated CHK1, in turn, phosphorylates a multitude of downstream substrates to orchestrate a cellular response that includes:

-

Cell Cycle Arrest: CHK1 phosphorylates and inactivates CDC25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and thereby inducing cell cycle arrest at the S and G2/M phases. This pause allows time for DNA repair.

-

DNA Repair: CHK1 is directly involved in promoting DNA repair processes.

-

Replication Fork Stabilization: CHK1 plays a crucial role in stabilizing stalled replication forks, preventing their collapse and the generation of further DNA damage.

In many cancer cells, particularly those with a mutated or non-functional p53, the G1 checkpoint is often defective. These cells become heavily reliant on the S and G2/M checkpoints, which are controlled by CHK1, for their survival, especially when challenged with DNA-damaging agents.

GDC-0575-Mediated CHK1 Inhibition

GDC-0575, as a CHK1 inhibitor, disrupts these critical cellular processes. By blocking the kinase activity of CHK1, GDC-0575 prevents the phosphorylation of its downstream targets. This leads to:

-

Abrogation of Cell Cycle Checkpoints: Cancer cells are unable to arrest in the S and G2/M phases in response to DNA damage.

-

Mitotic Catastrophe: Cells with damaged DNA proceed into mitosis, leading to genomic instability and ultimately, cell death (apoptosis).

-

Enhanced Cytotoxicity of DNA-Damaging Agents: When used in combination with chemotherapy or radiation, GDC-0575 potentiates their anti-cancer effects by preventing the cancer cells from repairing the induced DNA damage.

The following diagram illustrates the CHK1 signaling pathway and the point of intervention by GDC-0575.

Caption: CHK1 Signaling Pathway and GDC-0575 Inhibition.

Experimental Protocols

Biochemical Assay for CHK1 Inhibition (Representative Protocol)

While the specific, detailed protocol for the determination of the 1.2 nM IC50 for GDC-0575 has not been made publicly available in peer-reviewed literature, a representative biochemical kinase assay protocol is described below. This is based on standard methodologies for assessing CHK1 inhibitors.

Objective: To determine the in vitro inhibitory activity of GDC-0575 against recombinant human CHK1 kinase.

Materials:

-

Recombinant full-length human CHK1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP (Adenosine triphosphate)

-

Peptide substrate (e.g., a fluorescently labeled peptide derived from a known CHK1 substrate like Cdc25)

-

This compound, serially diluted in DMSO

-

384-well assay plates

-

Plate reader capable of detecting the assay signal (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET, or luminescence)

Methodology:

-

Compound Preparation: Prepare a serial dilution of GDC-0575 in 100% DMSO. A typical starting concentration might be 10 mM, diluted down to the picomolar range.

-

Enzyme and Substrate Preparation: Dilute the CHK1 enzyme and the peptide substrate to their final working concentrations in the kinase buffer. The ATP concentration should be at or near its Km for CHK1 to ensure sensitive detection of ATP-competitive inhibitors.

-

Assay Reaction: a. Add a small volume (e.g., 50 nL) of the serially diluted GDC-0575 or DMSO (as a control) to the wells of a 384-well plate. b. Add the CHK1 enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme. c. Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction (if necessary for the detection method) and measure the signal on a plate reader. The signal will be proportional to the extent of substrate phosphorylation.

-

Data Analysis: a. Calculate the percent inhibition for each concentration of GDC-0575 relative to the DMSO controls. b. Plot the percent inhibition against the logarithm of the GDC-0575 concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for a Representative CHK1 Biochemical Assay.

Cell-Based Assays for GDC-0575 Activity

Cell-based assays are crucial for understanding the effects of a compound in a more physiologically relevant context.

4.2.1 Cell Viability/Cytotoxicity Assay

Objective: To determine the effect of GDC-0575, alone or in combination with a DNA-damaging agent, on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., those with known p53 status)

-

Cell culture medium and supplements

-

This compound

-

A DNA-damaging agent (e.g., gemcitabine, cisplatin)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, CellTiter-Glo®)

-

Plate reader

Methodology:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of GDC-0575, the DNA-damaging agent, or a combination of both. Include vehicle-treated cells as a control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal on a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against drug concentration to determine the IC50 for each treatment condition.

4.2.2 Target Engagement/Mechanism of Action Assay (Western Blot)

Objective: To confirm that GDC-0575 inhibits CHK1 activity within the cell. This can be assessed by measuring the phosphorylation of downstream targets.

Materials:

-

Cancer cell line

-

This compound

-

DNA-damaging agent (to induce CHK1 activation)

-

Cell lysis buffer

-

Primary antibodies (e.g., anti-phospho-CHK1 (Ser345), anti-CHK1, anti-phospho-CDK1 (Tyr15), anti-γH2AX)

-

Secondary antibodies

-

Western blotting equipment and reagents

Methodology:

-

Cell Treatment: Treat cultured cancer cells with a DNA-damaging agent to activate the DDR pathway, followed by treatment with various concentrations of GDC-0575.

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against the target proteins and their phosphorylated forms.

-

Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.

-

Analysis: A decrease in the phosphorylation of CHK1 downstream targets (like CDK1 at Tyr15) with increasing concentrations of GDC-0575, despite the presence of a DNA-damaging stimulus, would confirm target engagement.

Caption: Logical Flow from In Vitro Potency to Preclinical Efficacy.

Conclusion

This compound is a potent and selective inhibitor of CHK1 with an in vitro IC50 of 1.2 nM. Its mechanism of action involves the disruption of the DNA damage response pathway, leading to the abrogation of cell cycle checkpoints and subsequent cancer cell death, particularly when used in combination with DNA-damaging therapies. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of GDC-0575 and similar CHK1 inhibitors. This information is critical for researchers and scientists working on the preclinical and clinical development of novel cancer therapeutics targeting the DNA damage response.

References

- 1. Structure-guided evolution of potent and selective CHK1 inhibitors through scaffold morphing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

GDC-0575 Dihydrochloride: A Technical Overview for Drug Development Professionals

GDC-0575 dihydrochloride is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response pathway.[1][2] Its ability to abrogate cell cycle checkpoints makes it a promising agent for sensitizing cancer cells to DNA-damaging chemotherapies.[1] This document provides a comprehensive technical guide on GDC-0575, summarizing its alternative names, physicochemical properties, mechanism of action, and key experimental protocols.

Synonyms and Alternative Names

GDC-0575 is known by several alternative names and is available in different salt forms. These are crucial to recognize when reviewing scientific literature and sourcing the compound.

| Name Type | Name |

| Lead Name | GDC-0575 |

| Synonyms | ARRY-575, RG7741[3][4] |

| Formal Chemical Name | N-[4-[(3R)-3-amino-1-piperidinyl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]-cyclopropanecarboxamide[5] |

| Salt Forms | This compound, GDC-0575 Hydrochloride, GDC-0575 Free Base[3][6][7] |

Physicochemical and Pharmacokinetic Properties

The following table summarizes key quantitative data for GDC-0575 and its dihydrochloride salt form.

| Property | Value |

| IC50 (Chk1) | 1.2 nM[2][4][6] |

| Molecular Formula | C16H20BrN5O (Free Base)[5], C16H22BrCl2N5O (Dihydrochloride)[6] |

| Molecular Weight | 378.27 g/mol (Free Base)[4], 451.19 g/mol (Dihydrochloride)[6] |

| CAS Number | 1196541-47-5 (Free Base)[5], 1657014-42-0 (Dihydrochloride)[6] |

| Solubility | DMSO: 30 mg/mL (Free Base)[5], 75-80 mg/mL (Form not specified)[2][8]DMF: 30 mg/mL[5]Ethanol: 1 mg/mL[5] |

| Pharmacokinetics (Human) | Tmax: ~2 hoursHalf-life: ~23 hours[9] |

Mechanism of Action and Signaling Pathway

GDC-0575 exerts its effect by inhibiting Chk1, a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage. In a healthy cell cycle, DNA damage activates Chk1, which in turn phosphorylates and inhibits Cdc25 phosphatases. This leads to the inhibitory phosphorylation of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest at the S and G2/M phases to allow for DNA repair.[1]

By inhibiting Chk1, GDC-0575 prevents this arrest, forcing cells with damaged DNA to enter mitosis prematurely. This leads to a catastrophic accumulation of genomic errors and ultimately induces apoptosis.[1][3] This mechanism is particularly effective when combined with DNA-damaging agents like gemcitabine or cytarabine (AraC), which create the initial DNA lesions that GDC-0575 then leverages for a lethal outcome in cancer cells.[3][10]

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are summaries of key experimental protocols involving GDC-0575.

In Vitro Acute Myeloid Leukemia (AML) Cell Viability Assay

This protocol assesses the cytotoxic effect of GDC-0575 in combination with cytarabine (AraC) on AML cell lines.

-

Cell Seeding: AML cell lines (e.g., HL-60, KG-1, U937, ML-1) are seeded at a density of 1 x 10⁴ cells/well in 96-well plates in triplicate.[5][8]

-

Treatment: Cells are treated with GDC-0575 (e.g., 100-500 nM) alone, AraC (e.g., 100-500 nM) alone, or a combination of both.[4][5]

-

Incubation: The plates are incubated for a period of 24 to 72 hours.[8]

-

Viability Measurement: Cell proliferation and viability are measured using a colorimetric assay, such as the XTT Cell Proliferation Kit II.[3][8] The absorbance is read on a microplate reader to determine the extent of cell death.

In Vivo Xenograft Model for Solid Tumors

This protocol evaluates the anti-tumor efficacy of GDC-0575 in a mouse xenograft model.

-

Cell Implantation: Female nude BALB/c mice are subcutaneously injected on the hind flank with 2-3 x 10⁶ cancer cells (e.g., melanoma or soft-tissue sarcoma lines) suspended in Matrigel.[3]

-

Tumor Growth: Tumors are allowed to grow to a volume of approximately 100 mm³.[3]

-

Treatment Regimen: Mice are randomized into treatment and vehicle control groups. GDC-0575 is administered via oral gavage at doses such as 25 mg/kg or 50 mg/kg.[3][8] A typical cycle involves three consecutive days of treatment followed by four days of rest.[3] The vehicle control may consist of 0.5% w/v methylcellulose and 0.2% v/v Tween 80.[3]

-

Monitoring: Tumor size is measured three times per week using calipers. Mouse body weight and general health are also monitored.

-

Endpoint: The study concludes after a set number of cycles, or when tumor volume exceeds a predetermined size (e.g., 1 cm³).[3]

In Vivo Colitis-Associated Cancer (CAC) Model

This protocol investigates the therapeutic effect of GDC-0575 in a chemically-induced model of colitis and associated cancer.[11][12]

-

Model Induction: An azoxymethane/dextran sodium sulfate (AOM/DSS) model is established in mice to induce colitis and subsequent tumor formation.[11]

-

Treatment: Mice are treated with GDC-0575 or a vehicle control (DMSO).[13]

-

Analysis of Inflammation: The infiltration of immune cells (e.g., macrophages, T cells) in the colon is measured using flow cytometry and immunofluorescence staining for markers like F4/80, iNOS, and CCR2.[11][13]

-

Cytokine Measurement: The expression levels of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in colon tissue are quantified using ELISA and qPCR.[11]

-

Histological Analysis: Colon tissues are stained with Hematoxylin and Eosin (H&E) and examined for signs of inflammation and tumor development. Immunohistochemistry (IHC) is used to measure the expression of CHK1.[13]

This comprehensive overview provides researchers and drug development professionals with the foundational knowledge required to work with this compound, from understanding its basic properties to implementing complex preclinical experimental models.

References

- 1. Facebook [cancer.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GDC-0575 | Chk | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. GDC-0575 (dihydrochloride) - MedChem Express [bioscience.co.uk]

- 7. medkoo.com [medkoo.com]

- 8. abmole.com [abmole.com]

- 9. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GDC-0575 Dihydrochloride: In Vivo Experimental Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0575, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), has demonstrated significant therapeutic potential in preclinical cancer models. As a critical regulator of the DNA damage response (DDR), CHK1 inhibition by GDC-0575 abrogates cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in tumor cells, particularly in combination with DNA-damaging agents.[1] Furthermore, emerging evidence highlights a role for GDC-0575 in modulating the tumor microenvironment by regulating inflammatory responses and immune cell infiltration.[2] This document provides detailed in vivo experimental protocols for GDC-0575 dihydrochloride, focusing on a colitis-associated cancer (CAC) model and a melanoma xenograft model. Methodologies for key analytical techniques, including flow cytometry, immunofluorescence, and qPCR, are also presented to facilitate the evaluation of GDC-0575's in vivo efficacy and mechanism of action.

Signaling Pathway and Mechanism of Action

GDC-0575 exerts its primary anti-tumor effect by inhibiting CHK1, a serine/threonine kinase central to the ATR-CHK1 signaling pathway that is activated in response to DNA damage and replication stress.[3] In cancer cells, particularly those with p53 mutations, reliance on the S and G2/M checkpoints for DNA repair is heightened.[4] GDC-0575 prevents CHK1-mediated phosphorylation of its downstream targets, such as CDC25 phosphatases, leading to premature mitotic entry with unrepaired DNA, culminating in apoptosis.[1]

In the context of inflammation, GDC-0575 has been shown to modulate cytokine expression and immune cell infiltration. Specifically, it can inhibit the expression of the chemokine CCL2, thereby reducing the recruitment of CCR2-positive macrophages to the site of inflammation or tumorigenesis.[2] This dual action on both tumor cell cycle regulation and immune modulation makes GDC-0575 a compelling candidate for further in vivo investigation.

Caption: GDC-0575 inhibits CHK1, affecting both DNA damage response and inflammation.

In Vivo Experimental Protocols

Colitis-Associated Cancer (CAC) Mouse Model

This model is suitable for evaluating the efficacy of GDC-0575 in an inflammation-driven cancer context.

Experimental Workflow:

Caption: Workflow for the colitis-associated cancer (CAC) model.

Detailed Protocol:

-

Animal Model: Male C57BL/6 mice, 7-8 weeks old, weighing approximately 20g.[2]

-

Induction of CAC:

-

This compound Administration:

-

Preparation of GDC-0575: While the original study used DMSO as a vehicle, a more common formulation for oral gavage is a suspension in 0.5% w/v methylcellulose and 0.2% v/v Tween 80 in sterile water. Alternatively, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.

-

Dosage and Administration: Administer GDC-0575 orally at a final concentration of 7.5 mg/kg on days 15, 17, 19, and 21 post-AOM injection.[2] The control group should receive the vehicle alone.

-

-

Endpoint Analysis:

-

At 10 weeks post-AOM injection, euthanize the mice.

-

Collect the colons and measure the number and size of macroscopic tumors.

-

Process colon tissue for histological analysis (H&E staining), immunofluorescence, flow cytometry, and qPCR.

-

Melanoma Xenograft Mouse Model

This model is suitable for assessing the direct anti-tumor activity of GDC-0575.

Experimental Workflow:

Caption: Workflow for the melanoma xenograft model.

Detailed Protocol:

-

Animal Model: Female nude BALB/c mice.

-

Tumor Implantation:

-

Subcutaneously inject 2-3 x 10^6 melanoma cells (e.g., A2058) in Matrigel into the hind flank of the mice.

-

-

This compound Administration:

-

Preparation of GDC-0575: Prepare a suspension of GDC-0575 in 0.5% w/v methylcellulose and 0.2% v/v Tween 80 in sterile water.

-

Dosage and Administration: Once tumors reach approximately 100 mm³, treat the mice with GDC-0575 at 25 mg/kg or 50 mg/kg by oral gavage. The treatment regimen consists of three cycles, with each cycle being three consecutive days of treatment followed by four days of rest.

-

-

Endpoint Analysis:

-

Measure tumor size three times per week using calipers.

-

Sacrifice the mice up to 6 weeks after the final treatment or when the tumor size exceeds 1 cm³.

-

Key Experimental Methodologies

Flow Cytometry for Immune Cell Infiltration in Colon Tissue

Protocol for Colon Lamina Propria Cell Isolation:

-

Excise the colon, remove fecal content, and cut it into small pieces.

-

Wash with PBS and incubate in a pre-digestion solution (e.g., HBSS with EDTA and DTT) to remove epithelial cells.

-

Digest the tissue with a solution containing collagenase and DNase I at 37°C with shaking.

-

Filter the cell suspension through a 70µm and then a 40µm cell strainer to obtain a single-cell suspension.

-

(Optional) Perform a Percoll gradient centrifugation to enrich for lymphocytes.

Staining and Analysis:

-

Stain cells with a viability dye (e.g., Fixable Viability Dye eFluor™ 780) to exclude dead cells.

-

Block Fc receptors with anti-CD16/CD32 antibody.

-

Stain for surface markers. A suggested panel for identifying key immune populations is provided in the table below.

-

Acquire samples on a flow cytometer and analyze the data.

Gating Strategy:

-

Gate on live, single cells.

-

From the live singlets, gate on CD45+ cells to identify hematopoietic cells.

-

From the CD45+ population, further delineate cell types based on specific markers (see table below).

Antibody Panel for Flow Cytometry:

| Target | Fluorochrome | Cell Population |

| CD45 | AF700 | All leukocytes |

| CD3 | PerCP-Cy5.5 | T cells |

| CD4 | APC | Helper T cells |

| CD8 | Pacific Blue | Cytotoxic T cells |

| CD11b | PE-Cy7 | Myeloid cells |

| F4/80 | PE | Macrophages |

| Ly6G | FITC | Granulocytic MDSCs |

| Ly6C | APC-Cy7 | Monocytic MDSCs |

Immunofluorescence for Macrophage Markers in Colon Tissue

-

Embed freshly excised colon tissue in OCT compound and snap-freeze.

-

Cut 5-10 µm thick cryosections and mount on slides.

-

Fix the sections with cold 4% paraformaldehyde.

-

Permeabilize with 0.25% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum and 1% BSA).

-

Incubate with primary antibodies overnight at 4°C.

-

Rat anti-mouse F4/80 (e.g., clone BM8)

-

Rabbit anti-mouse CCR2 (e.g., Abcam, #ab203128)

-

-

Wash with PBS and incubate with corresponding fluorescently-labeled secondary antibodies (e.g., Goat anti-Rat IgG AF488, Goat anti-Rabbit IgG AF594) for 1-2 hours at room temperature.

-

Counterstain with DAPI.

-

Mount with an anti-fade mounting medium and image using a confocal microscope.

qPCR for Cytokine Expression in Colon Tissue

-

Homogenize colon tissue samples and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize cDNA from the extracted RNA.

-

Perform real-time quantitative PCR (qPCR) using SYBR Green master mix and the primers listed in the table below.

-

Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change using the ΔΔCt method.

Validated qPCR Primer Sequences for Mouse Cytokines:

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| TNF-α | ACGGCATGGATCTCAAAGAC | GTGGGTGAGGAGCACGTAGT |

| IL-6 | CCGGAGAGGAGACTTCACAG | TTTCCACGATTTCCCAGAGA |

| IL-1β | AGAGCTTCAGGCAGGCAGTA | AGGTGCTCATGTCCTCATCC |

| IL-10 | GCTCTTACTGACTGGCATGAG | CGCAGCTCTAGGAGCATGTG |

| CCL2 | TTAAAAACCTGGATCGGAACCAA | GCATTAGCTTCAGATTTACGGGT |

| GAPDH | AAGGCCAACCGTGAAAAGAT | GTGGTACGACCAGAGGCATAC |

Quantitative Data Summary

Table 1: Efficacy of GDC-0575 in the Colitis-Associated Cancer (CAC) Model

| Parameter | Control (DMSO) | GDC-0575 (7.5 mg/kg) |

| Tumor Number | High | Significantly Reduced |

| Tumor Size | Large | Significantly Reduced |

| Macrophage Infiltration (CD11b+F4/80+) | High | Significantly Reduced |

| TNF-α Expression | High | Significantly Reduced |

| IL-6 Expression | High | Significantly Reduced |

| IL-1β Expression | High | Significantly Reduced |

| IL-10 Expression | Low | Significantly Increased |

| CCL2 Expression | High | Significantly Reduced |

| (Data summarized from Li et al., 2021)[2] |

Table 2: Efficacy of GDC-0575 in a Melanoma Xenograft Model

| Treatment Group | Tumor Growth |

| Vehicle Control | Progressive Growth |

| GDC-0575 (25 mg/kg) | Tumor Growth Inhibition |

| GDC-0575 (50 mg/kg) | More Potent Tumor Growth Inhibition |

| (Data summarized from vendor information based on preclinical studies) |

Pharmacokinetics

Conclusion

The protocols and data presented provide a comprehensive guide for the in vivo evaluation of this compound. The dual mechanism of action, targeting both cancer cell proliferation and the inflammatory tumor microenvironment, makes it a promising therapeutic agent. The detailed methodologies provided herein should enable researchers to conduct robust preclinical studies to further elucidate its therapeutic potential and mechanisms of action.

References

- 1. Rapid Isolation and Flow Cytometry Analysis of Murine Intestinal Immune Cells after Chemically Induced Colitis [bio-protocol.org]